molecular formula C23H23N3O5 B14991333 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14991333
M. Wt: 421.4 g/mol
InChI Key: HQDYBEGVOIHJOY-UHFFFAOYSA-N
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Description

N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzofuran core linked to a 1,2,5-oxadiazole (furazan) ring system. The molecule is substituted with a 3,4-diethoxyphenyl group at the 4-position of the oxadiazole ring and methyl groups at the 3- and 6-positions of the benzofuran moiety.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O5/c1-5-28-17-10-8-15(12-19(17)29-6-2)20-22(26-31-25-20)24-23(27)21-14(4)16-9-7-13(3)11-18(16)30-21/h7-12H,5-6H2,1-4H3,(H,24,26,27)

InChI Key

HQDYBEGVOIHJOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Attachment of Diethoxyphenyl Groups: The diethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,5-Oxadiazole Family

A structurally relevant analogue is 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF; CAS 155438-11-2) . While both compounds share the 1,2,5-oxadiazole core, key differences include:

  • ANAZF contains nitro and azo functional groups, which are characteristic of high-energy materials (e.g., explosives) due to their thermal instability and nitrogen-rich composition.
  • Applications :
    • ANAZF is regulated under the International Traffic in Arms Regulations (ITAR) due to its explosive properties.
    • The target compound’s benzofuran and carboxamide groups suggest pharmaceutical relevance, though empirical data are lacking.

Benzofuran-Based Analogues

Compounds such as 3,6-dimethyl-1-benzofuran-2-carboxamide derivatives (without the oxadiazole moiety) have been studied for antimicrobial and anticancer activities. For example:

  • 3,6-Dimethyl-1-benzofuran-2-carboxamide : Reported to exhibit moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).
  • Comparison : The addition of the 1,2,5-oxadiazol-3-yl group in the target compound may alter solubility, bioavailability, or binding affinity, but direct comparative studies are unavailable.

Data Tables: Structural and Functional Comparison

Table 1: Structural Features of Selected Oxadiazole and Benzofuran Derivatives

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Benzofuran + Oxadiazole 3,4-Diethoxyphenyl, 3,6-dimethyl Carboxamide, Ether
ANAZF Oxadiazole Nitro, Azo Nitro, Azo
3,6-Dimethyl-1-benzofuran-2-carboxamide Benzofuran Methyl (3,6-positions) Carboxamide

Research Findings and Limitations

  • Synthesis and Stability : The target compound’s synthesis likely involves coupling the benzofuran-carboxamide moiety with a pre-functionalized 1,2,5-oxadiazole intermediate. Ether groups (diethoxy) may enhance stability compared to nitro-substituted analogues like ANAZF.
  • Biological Activity: No peer-reviewed studies directly evaluate the biological activity of the target compound. However, benzofuran derivatives with carboxamide groups often target enzymes or receptors (e.g., kinase inhibitors).
  • Gaps in Data: Empirical data on solubility, toxicity, and pharmacokinetics are absent.

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxadiazole ring and a benzofuran moiety. The molecular formula is C20H21N3O4C_{20}H_{21}N_{3}O_{4} with a molecular weight of 367.4 g/mol. Its structural features contribute to its solubility and bioactivity compared to simpler derivatives.

Compounds containing oxadiazole rings have been studied for various biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (LNCaP), and leukemia (HL60) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the diethoxyphenyl group enhances the compound's interaction with microbial membranes.

Anticancer Studies

A study reported that derivatives similar to this compound demonstrated growth inhibition (GI50) values in the range of 0.20–2.58 μM against various cancer cell lines . Another research highlighted that certain oxadiazole derivatives exhibited IC50 values lower than 10 μM against MCF-7 cells, indicating their potential as effective anticancer agents .

Antimicrobial Studies

Research has indicated that oxadiazole derivatives can act as potent antimicrobial agents. For instance, one study found that compounds with similar structures had significant inhibitory effects on bacterial growth at concentrations as low as 5 μg/mL .

Case Study 1: Anticancer Efficacy

In a comparative study involving this compound and other known anticancer agents like doxorubicin, it was found that the compound exhibited comparable or enhanced cytotoxic effects on MCF-7 cells. Flow cytometry analysis revealed that it induced apoptosis through increased expression of pro-apoptotic proteins like p53 .

Case Study 2: Antimicrobial Activity

A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameActivity TypeIC50 / MIC ValuesNotes
This compoundAnticancer<10 μM (MCF-7)Induces apoptosis
DoxorubicinAnticancer~10 μM (MCF-7)Standard chemotherapy agent
Oxadiazole Derivative AAntimicrobial8 µg/mL (S. aureus)Effective against Gram-positive bacteria
Oxadiazole Derivative BAntimicrobial16 µg/mL (E. coli)Effective against Gram-negative bacteria

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